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Compound of Interest

Compound Name: NXP800

Cat. No.: B10830210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial Phase 1 clinical trial
results for NXP800, a first-in-class oral small molecule activator of the General Control
Nonderepressible 2 (GCN2) kinase. The data presented herein is collated from publicly
available information, including conference presentations and press releases, offering insights
into the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NXP800 in
patients with advanced solid tumors.

Core Findings and Data Presentation

The Phase 1 clinical trial of NXP800 (NCT04838666) was designed in two parts: a dose-

escalation phase (Phase 1a) in patients with advanced solid tumors to determine the maximum
tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion
phase (Phase 1b) in patients with platinum-resistant, ARID1a-mutated ovarian carcinoma.[1][2]

[31141[5106]L7]

Phase 1a Dose-Escalation Cohort: Patient
Demographics and Trial Conduct

A total of 18 patients with advanced solid tumors were enrolled in the Phase 1a dose-
escalation part of the study.[1] Key baseline characteristics are summarized in the table below.
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Characteristic Value

Number of Patients 18

Median Age (Range) 65 years (42-77)
Sex (Female/Male) 9 (50%) / 9 (50%)

ECOG Performance Status

0 4 (22%)
1 13 (72%)
2 1 (6%)
Median Prior Lines of Therapy (Range) 5(3-12)

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

Safety and Tolerability

NXP800 was administered orally in 28-day cycles with both once-daily (QD) and twice-daily
(BID) schedules evaluated.[1] The most frequently observed treatment-emergent adverse
events (TEAESs) were primarily gastrointestinal in nature and generally low-grade.

Treatment-Emergent Adverse Event
Most Common Grades

(TEAE)

Nausea Grade 1/2
Vomiting Grade 1/2
Diarrhea Grade 1/2
Fatigue Grade 1/2
Decreased Appetite Grade 1/2

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://nuvectis.com/wp-content/uploads/Results-of-a-phase-1-dose-escalation-clinical-trial-of-NXP800-a-novel-GCN2-activator-in-patients-with-advanced-solid-tumors.pdf
https://www.benchchem.com/product/b10830210?utm_src=pdf-body
https://nuvectis.com/wp-content/uploads/Results-of-a-phase-1-dose-escalation-clinical-trial-of-NXP800-a-novel-GCN2-activator-in-patients-with-advanced-solid-tumors.pdf
https://nuvectis.com/wp-content/uploads/Results-of-a-phase-1-dose-escalation-clinical-trial-of-NXP800-a-novel-GCN2-activator-in-patients-with-advanced-solid-tumors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The dose-limiting toxicity (DLT) was observed at the 150 mg/day dose.[8] The maximum
tolerated dose (MTD) for the once-daily schedule was determined to be 100 mg/day.[1][8] For
the Phase 1b expansion, doses of 50 mg/day and 75 mg/day were selected.[1]

Pharmacokinetics

Pharmacokinetic analyses from the Phase 1a study demonstrated that clinically relevant
plasma concentrations of NXP800 were achieved.[1] The exposure levels at the selected
Phase 1b doses (50 mg and 75 mg QD) were comparable to those that showed anti-tumor
activity in preclinical xenograft models.[8]

Dose Schedule Mean Tmax (hours)
50 mg/day QD 3.9
75 mg/day QD 3.0

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

Preliminary Efficacy in Phase 1b

The Phase 1b expansion focused on patients with platinum-resistant, ARID1a-mutated ovarian
cancer.[3][9] Interim data from this phase has shown early signs of anti-tumor activity. In a
cohort of 11 efficacy-evaluable patients, NXP800 monotherapy resulted in one unconfirmed
partial response and six patients with stable disease, some of whom experienced tumor
shrinkage.[9] To manage toxicities such as thrombocytopenia, an intermittent dosing schedule
(e.g., 5 days on, 2 days off) was explored.[9]

Experimental Protocols
Clinical Trial Design

The Phase 1 study (NCT04838666) is a multi-center, open-label trial.[1]

» Phase 1a (Dose Escalation): This phase enrolled patients with advanced solid tumors for
whom standard therapies were no longer effective.[4][5] The primary objective was to
evaluate the safety and tolerability of NXP800 and to determine the MTD and RP2D.[1] A
modified continual reassessment method (CRM) with a Bayesian model was employed to
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guide dose escalation.[1] This model aimed to identify a dose with a DLT probability closest
to a target of 30% but not exceeding 33%.[1]

e Phase 1b (Dose Expansion): This phase is enrolling patients with platinum-resistant ovarian
clear cell and endometrioid carcinomas harboring ARID1a mutations.[1][5] The primary
objectives are to further evaluate the safety and to assess the preliminary anti-tumor activity
of NXP800 in this targeted patient population.[3]

Pharmacodynamic Assessment

The mechanism of action of NXP800 involves the activation of the Integrated Stress Response
(ISR) pathway.[1][8] Pharmacodynamic (PD) biomarkers were assessed in peripheral blood
mononuclear cells (PBMCs) from patients in the Phase la study. The induction of Activating
Transcription Factor 4 (ATF4), a key protein in the ISR pathway, and its downstream target
genes were measured.[8] Results indicated that NXP800 induced ATF4 protein expression and
the transcription of ISR-related genes.[8]

Preclinical Xenograft Models

The clinical development of NXP800 was supported by robust preclinical data from xenograft
models of human cancers.

o ARIDla-Mutated Ovarian Carcinoma: Studies utilized platinum-sensitive (TOV21G) and
platinum-resistant (SKOV3) ovarian cancer cell lines with ARID1a mutations.[10] NXP800
was administered orally at a dose of 35 mg/kg on a 5 days on, 2 days off schedule for 28
days, demonstrating significant tumor regression.[10]

o ARIDla-Mutated Gastric Carcinoma: A mouse model using the SNU-1 gastric cancer cell
line was employed.[11] Treatment with NXP800 over 28 days resulted in tumor regression
and substantial tumor growth inhibition compared to a vehicle control.[11]

Visualizations
NXP800 Mechanism of Action: The Integrated Stress
Response Pathway
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Caption: NXP800 activates GCN2, initiating the Integrated Stress Response pathway.

Phase 1 Clinical Trial Workflow
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Caption: Workflow of the NXP800 Phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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